molecular formula C6H4ClN5 B1517475 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine CAS No. 1086110-85-1

2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine

Cat. No. B1517475
Key on ui cas rn: 1086110-85-1
M. Wt: 181.58 g/mol
InChI Key: FWRVCHWLTLLRDR-UHFFFAOYSA-N
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Patent
US08293769B2

Procedure details

To a solution of 1,2,4-triazole (276 mg, 4.0 mmol, 2.0 eq) in 1.5 mL of DMF was added carefully sodium hydride (60 wt. %. in mineral oil, 120 mg, 3.0 mmol, 3.0 eq) (caution: intensive gas development). The reaction mixture was stirred at room temperature for 45 min. 2,6-Dichloropyrazine (298 mg, 2.0 mmol, 1.0 eq) in 0.5 mL of DMF was added and the reaction mixture was heated at 95° C. for 60 min. The mixture was allowed to cool to room temperature and diluted with EtOAc (15 mL) and water (15 mL). The separated organic layer was concentrated under reduced pressure to afford crude material containing the title compound. The crude material was suspended in NMP (2 mL) and directly used in coupling reactions with phenols. ES/MS m/z 182.0, (MH+), Rt=1.68 min.
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
298 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[H-].[Na+].[Cl:8][C:9]1[CH:14]=[N:13][CH:12]=[C:11](Cl)[N:10]=1>CN(C=O)C.CCOC(C)=O.O>[Cl:8][C:9]1[CH:14]=[N:13][CH:12]=[C:11]([N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)[N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
276 mg
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
120 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
298 mg
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 95° C. for 60 min
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The separated organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude material

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=NC(=CN=C1)N1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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